An In-depth Technical Guide to N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine
An In-depth Technical Guide to N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine
Abstract
This technical guide provides a comprehensive scientific overview of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. The 1,2,4-thiadiazole scaffold is a privileged structure, known to impart a wide range of pharmacological activities in its derivatives.[1][2] This document details the structural features, physicochemical properties, and a proposed synthetic pathway for the title compound. Furthermore, it includes predicted spectroscopic data to aid in its identification and characterization. The guide is intended for researchers, scientists, and professionals in drug development who are exploring the chemical space of thiadiazole derivatives for novel therapeutic applications.
Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[2] These include applications as antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antidepressant agents.[3][4][5] The stability of the thiadiazole ring and its capacity to act as a bioisostere for other functional groups make it an attractive building block in the design of novel therapeutic agents.[2] The compound N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine incorporates this key heterocycle, featuring a phenyl group at the 3-position and an N-methylamine at the 5-position, modifications that are expected to modulate its biological and physicochemical profile.
Chemical Identity and Structural Elucidation
The core structure of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine is defined by the central 1,2,4-thiadiazole ring.
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Systematic IUPAC Name: N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine
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Molecular Formula: C₉H₉N₃S
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Molecular Weight: 191.25 g/mol
The structure features a planar, aromatic thiadiazole ring. The phenyl group at position C3 is conjugated with the heterocyclic system, while the N-methylamine group at position C5 acts as a key hydrogen bond donor and acceptor site.
Caption: 2D structure of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Source |
| Molecular Weight | 191.25 g/mol | (Calculated) |
| XLogP3 | 2.1 | PubChem (Predicted) |
| Hydrogen Bond Donors | 1 | PubChem (Predicted) |
| Hydrogen Bond Acceptors | 3 | PubChem (Predicted) |
| pKa (most basic) | 3.5 (predicted) | ChemAxon (Predicted) |
Proposed Synthetic Pathway
A specific, peer-reviewed synthesis for N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine has not been prominently reported. However, a logical and efficient two-step synthesis can be proposed based on established methodologies for 1,2,4-thiadiazoles and standard N-alkylation reactions.
Caption: Proposed two-step synthetic workflow.
Step 1: Synthesis of 3-phenyl-1,2,4-thiadiazol-5-amine (Precursor)
The synthesis of the parent amine is a well-established procedure. A common and effective method involves the reaction of an N-haloamidine with a thiocyanate salt.[6]
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Protocol Rationale: This pathway is efficient for forming the 1,2,4-thiadiazole ring. Acetamidine hydrochloride is a common starting material for a similar methylated analog, and by extension, benzamidine hydrochloride would be used for the phenyl derivative.[6] The in-situ generation of an N-haloamidine followed by cyclization with thiocyanate provides a direct route to the 5-amino-substituted heterocycle.
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Experimental Protocol:
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Dissolve benzamidine hydrochloride in a suitable alcohol solvent (e.g., methanol) and cool the solution in an ice bath.
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Simultaneously add a halogenating agent (e.g., bromine) and a base (e.g., sodium methoxide) to the solution to form the N-halobenzamidine in situ.
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Introduce a thiocyanate salt (e.g., potassium thiocyanate) to the reaction mixture.
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Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
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Isolate the crude product by filtration and purify via recrystallization from a suitable solvent like ethanol or water to yield pure 3-phenyl-1,2,4-thiadiazol-5-amine.[6][7]
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Step 2: N-Methylation of 3-phenyl-1,2,4-thiadiazol-5-amine
Standard N-alkylation methods can be applied to introduce the methyl group onto the 5-amino substituent.
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Protocol Rationale: The 5-amino group of the precursor is nucleophilic. To achieve mono-methylation and avoid side reactions, a strong, non-nucleophilic base like sodium hydride (NaH) is employed to deprotonate the amine, creating a more potent nucleophile. An aprotic polar solvent like N,N-Dimethylformamide (DMF) is ideal for this type of reaction. Methyl iodide serves as a clean and efficient methyl source.
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Experimental Protocol:
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Suspend the precursor, 3-phenyl-1,2,4-thiadiazol-5-amine, in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).
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Cool the suspension in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes to ensure complete deprotonation.
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Add methyl iodide (CH₃I) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
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Carefully quench the reaction by the slow addition of water.
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Extract the product into an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude residue by column chromatography on silica gel to obtain the final product, N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine.
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Spectroscopic Characterization (Predicted)
Experimental spectra for the title compound are not available. The following predictions are based on the known data of the parent amine and general principles of spectroscopy. These serve as a guide for characterization.
| Technique | Parent Amine: 3-phenyl-1,2,4-thiadiazol-5-amine[8] | Predicted Data for N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine |
| ¹H NMR | Aromatic protons (phenyl group) as multiplets. Amine protons (NH₂) as a broad singlet. | Multiplets for phenyl protons (δ ~7.4-8.0 ppm). A singlet for the methyl protons (CH₃) (δ ~3.0-3.3 ppm). A broad singlet or doublet for the amine proton (NH) coupled to the methyl group. |
| ¹³C NMR | Aromatic carbons of the phenyl ring and two distinct signals for the thiadiazole ring carbons (typically δ ~165-190 ppm).[6] | Phenyl carbons in the aromatic region. Two thiadiazole ring carbons in the downfield region. A new signal for the methyl carbon (CH₃) in the aliphatic region (δ ~30-40 ppm). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 177.[7] | Expected molecular ion peak (M⁺) at m/z = 191. Key fragmentation patterns would involve the loss of the methyl group or cleavage of the thiadiazole ring. |
| IR Spectroscopy | N-H stretching bands for the primary amine (~3100-3300 cm⁻¹). Aromatic C-H and C=N stretching bands. | A single N-H stretching band for the secondary amine (~3300-3500 cm⁻¹). Aliphatic C-H stretching for the methyl group (~2850-2960 cm⁻¹). Aromatic C-H and C=N stretching bands. |
Potential Biological Activity and Therapeutic Applications
While no specific biological data has been published for N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine, the extensive research on its structural class provides a strong basis for predicting its potential applications.[9]
Caption: Biological potential of the 1,2,4-thiadiazole scaffold.
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Anticancer Activity: Many 3,5-disubstituted 1,2,4-thiadiazoles have been investigated as potential anticancer agents. Some derivatives have shown activity against various cancer cell lines, with mechanisms sometimes involving the inhibition of protein kinases.[1]
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Antimicrobial Activity: The thiadiazole nucleus is present in some commercial antibiotics and is a common motif in the development of new antibacterial and antifungal agents.[2][3]
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CNS Activity: Derivatives of the related 1,3,4-thiadiazole have been shown to possess anticonvulsant properties, suggesting that the thiadiazole scaffold can interact with targets in the central nervous system.[10]
The introduction of the N-methyl group in the title compound, compared to its parent amine, is a classic medicinal chemistry strategy. This modification can influence solubility, membrane permeability, metabolic stability, and receptor binding affinity, potentially enhancing its therapeutic profile.
Conclusion and Future Directions
N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine represents an intriguing yet underexplored molecule built upon the pharmacologically significant 1,2,4-thiadiazole scaffold. This guide provides a robust framework for its synthesis and characterization based on established chemical principles. The next logical steps for researchers would be to execute the proposed synthesis, confirm the structure using modern spectroscopic techniques, and subsequently screen the compound in a panel of biological assays to determine its therapeutic potential, particularly in the areas of oncology, infectious diseases, and neurology.
References
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N5,N5-Dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine. (2016). mzCloud. Available at: [Link]
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5-Amino-3-methyl-1,2,4-thiadiazole. (2018). MDPI. Available at: [Link]
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Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. Available at: [Link]
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